molecular formula C42H54N6O9 B8113890 FmocEVCit-PAB

FmocEVCit-PAB

Cat. No.: B8113890
M. Wt: 786.9 g/mol
InChI Key: KWMZGLFHTOCNHI-IUKTVIPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FmocEVCit-PAB is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The compound consists of glutamic acid, valine, and citrulline, which are linked together to form a stable structure. The Fmoc group (9-fluorenylmethoxycarbonyl) is used to protect the amino group during peptide synthesis, while the PAB (para-aminobenzyloxycarbonyl) moiety enhances the stability of the linker .

Preparation Methods

Synthetic Routes and Reaction Conditions: FmocEVCit-PAB is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Fmoc group is used to protect the amino group during the synthesis, and it is removed using a base such as piperidine. The final product is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: FmocEVCit-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide (DMF).

    Cleavage from Resin: Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

    Enzymatic Cleavage: Enzymes like cathepsin B.

Major Products Formed:

Scientific Research Applications

FmocEVCit-PAB is widely used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The compound’s stability and cleavability make it ideal for delivering cytotoxic drugs to cancer cells while minimizing off-target effects. It is also used in the synthesis of peptide-based drugs and as a tool in biochemical research to study enzyme-substrate interactions .

Mechanism of Action

The mechanism of action of FmocEVCit-PAB involves its use as a linker in ADCs. The compound ensures the stability of the ADC in the bloodstream and facilitates the release of the drug payload upon reaching the target cells. The enzymatic cleavage of the PAB moiety by cathepsin B releases the cytotoxic drug, which then exerts its effects on the cancer cells .

Comparison with Similar Compounds

Uniqueness: FmocEVCit-PAB offers enhanced stability and reduced premature drug release compared to traditional valine-citrulline linkers. Its unique combination of glutamic acid, valine, and citrulline provides improved antitumor efficacy and selectivity .

Properties

IUPAC Name

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N6O9/c1-25(2)36(39(53)46-33(15-10-22-44-40(43)54)37(51)45-27-18-16-26(23-49)17-19-27)48-38(52)34(20-21-35(50)57-42(3,4)5)47-41(55)56-24-32-30-13-8-6-11-28(30)29-12-7-9-14-31(29)32/h6-9,11-14,16-19,25,32-34,36,49H,10,15,20-24H2,1-5H3,(H,45,51)(H,46,53)(H,47,55)(H,48,52)(H3,43,44,54)/t33-,34-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMZGLFHTOCNHI-IUKTVIPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N6O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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